4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
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Overview
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile: is a chemical compound with the following properties:
- Empirical Formula: C₇H₆ClN₃
- Molecular Weight: 167.60 g/mol
- CAS Number: 7781-10-4
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps:
Formation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: In an inert gas atmosphere, tert-butanol sodium (NaOtBu) reacts with tetrahydrofuran (THF). Then, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in THF, and the solution is added dropwise to the reaction vessel at -10°C to 5°C. After reaching room temperature, stirring continues for 5-8 hours.
Introduction of Methyl Ester Group: Methyl chloroformate (MeOCOCl) is added dropwise to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10-12 hours .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The exact mechanism by which 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Biological Activity
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS No. 7781-10-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₇H₆ClN₃ |
Molecular Weight | 167.6 g/mol |
Purity | 97% |
Melting Point | 125–126 °C |
IUPAC Name | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Structure
The compound features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom and a methyl group at specific positions, contributing to its unique biological activity.
Research indicates that 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit selective inhibition of the colony-stimulating factor-1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. This inhibition may have therapeutic implications for various diseases, including cancer and inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications. For instance, modifications at the 4-amino group have shown varying degrees of CSF1R and epidermal growth factor receptor (EGFR) inhibitory activities. The presence of the NH pyrrole unit is particularly important for maintaining activity against CSF1R .
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various pyrrolo[2,3-d]pyrimidines on CSF1R, revealing that certain derivatives achieved subnanomolar inhibition with excellent selectivity towards other kinases in the PDGFR family. The most promising compounds were subjected to pharmacokinetic profiling and in vivo stability tests, indicating their potential for therapeutic use .
- Cytotoxicity Assays : In assays involving HeLa and MDA-MB-231 cell lines, certain derivatives demonstrated significant cytotoxic effects. The order of cytotoxicity varied based on structural modifications, highlighting the importance of specific functional groups in enhancing biological activity .
Comparative Biological Activity Table
Compound | CSF1R Inhibition IC50 (nM) | EGFR Inhibition IC50 (nM) | Notes |
---|---|---|---|
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | <1 | >1000 | Highly selective for CSF1R |
5-Bromo derivative | <10 | >500 | Maintains selectivity |
Methylated analog | <5 | ~200 | Reduced EGFR activity |
Properties
Molecular Formula |
C8H5ClN4 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c1-13-3-2-5-7(9)11-6(4-10)12-8(5)13/h2-3H,1H3 |
InChI Key |
QMSGGJIHHZZPAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)C#N |
Origin of Product |
United States |
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